molecular formula C13H17ClN2O4S B5602854 1-(5-Chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxamide

1-(5-Chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B5602854
M. Wt: 332.80 g/mol
InChI Key: MDCFGAPDNBUGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C13H17ClN2O4S and its molecular weight is 332.80 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(5-chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide is 332.0597559 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties and Therapeutic Potential

Compounds structurally related to 1-[(5-chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide have been synthesized and evaluated for their potential as serotonin 4 (5-HT4) receptor agonists, which could offer new treatments for gastrointestinal motility disorders. For instance, a series of benzamide derivatives demonstrated accelerated gastric emptying and increased the frequency of defecation, highlighting their potential as prokinetic agents (Sonda et al., 2004). Additionally, derivatives of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]piperidine showed promising activity against butyrylcholinesterase enzyme, suggesting potential therapeutic applications in conditions like Alzheimer's disease (Khalid et al., 2013).

Chemical Synthesis and Material Science

The chemical synthesis of aryl carboxamido sulfonic acid derivatives, including those structurally related to 1-[(5-chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide, has been optimized to enhance the efficiency of reactions relevant to the development of inhibitors for various diseases (Yang et al., 2013). This research demonstrates the importance of such compounds in the synthesis of biologically active molecules.

Anticancer Agents

Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, synthesized from precursors related to 1-[(5-chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide, have been evaluated as promising anticancer agents. Some of these compounds showed significant inhibitory activity against cancer cell lines, indicating their potential in cancer therapy (Rehman et al., 2018).

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S/c1-20-11-3-2-10(14)8-12(11)21(18,19)16-6-4-9(5-7-16)13(15)17/h2-3,8-9H,4-7H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCFGAPDNBUGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.